[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-6-8-15(9-7-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCGVFHTPZGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Boc Protection Followed by Alkylation
-
Boc Protection of Piperidine :
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile under basic conditions (e.g., 4-dimethylaminopyridine or sodium hydroxide) to yield 1-Boc-piperidine. This step ensures selective protection of the secondary amine, critical for subsequent reactions. -
Introduction of Ethylamino Group :
Reductive amination of 1-Boc-piperidine-4-one with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 25–50°C introduces the ethylamino group. The Boc group remains intact under these conditions, achieving yields of 80–85%. -
Alkylation with Bromoacetic Acid :
The piperidine nitrogen is alkylated using bromoacetic acid or its ethyl ester in dimethylformamide (DMF) with potassium carbonate as a base. This step attaches the acetic acid moiety, completing the core structure.
Route 2: Direct Functionalization of Pre-Protected Intermediates
An alternative approach employs pre-Boc-protected ethylamino-piperidine derivatives, which undergo carboxylation or alkylation to install the acetic acid group. For example, tert-butyl 4-(ethylamino)piperidine-1-carboxylate reacts with chloroacetic acid in tetrahydrofuran (THF) using triethylamine, yielding the target compound in 75–82% efficiency.
Reaction Optimization and Critical Parameters
Optimal synthetic outcomes depend on precise control of reaction conditions. Key variables include:
Notable Findings :
-
Anhydrous conditions are mandatory to prevent hydrolysis of the Boc group.
-
Microwave-assisted synthesis reduces reaction times for alkylation steps by 40–60% compared to conventional heating.
Industrial-Scale Production Strategies
Large-scale manufacturing adopts continuous flow chemistry to enhance reproducibility and throughput:
-
Flow Reactor Setup : Boc protection and alkylation are performed in a tubular reactor with immobilized catalysts (e.g., Amberlyst-15), achieving 90–95% conversion per pass.
-
In-Line Purification : Integrated liquid-liquid extraction modules remove unreacted starting materials, reducing downstream purification burdens.
Deprotection and Functional Group Interconversion
The Boc group is selectively removed under acidic conditions to generate reactive intermediates for further derivatization:
Post-deprotection, the acetic acid moiety undergoes esterification or amidation. For instance, coupling with ethanol and sulfuric acid produces ethyl [4-(ethylamino)piperidin-1-yl]-acetate, a precursor for prodrug formulations.
Purification and Analytical Characterization
Purification Techniques :
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) removes unreacted Boc reagents.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >99% purity.
Analytical Validation :
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the secondary amine on the piperidine ring. Acid-mediated cleavage is the primary method for deprotection:
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (10–50% v/v) .
-
Temperature : Ambient to 50°C.
-
Outcome : Yields the free amine, 4-(ethylamino)piperidin-1-yl-acetic acid, which can participate in subsequent nucleophilic reactions.
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by TFA weakens the tert-butyl carbonate bond, facilitating cleavage and release of CO₂ and isobutylene .
Esterification and Hydrolysis
The acetic acid group undergoes reversible esterification, enabling solubility modulation or further derivatization:
Applications :
Amide Bond Formation
The carboxylic acid participates in amide couplings, a pivotal step in prodrug or conjugate synthesis:
Key Reagents :
-
Activating Agents : HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
Example Reaction :
-
Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one forms amide-linked hybrids with enhanced pharmacokinetic properties .
Reductive Alkylation and Oxidation
The deprotected amine undergoes reductive alkylation or oxidation:
Reductive Alkylation :
-
Reagents : Aldehyde (e.g., formaldehyde), NaBH₃CN (cyanoborohydride).
-
Product : N-alkylated piperidine derivatives with modified steric profiles.
Oxidation :
-
Reagents : mCPBA (meta-chloroperbenzoic acid) converts the amine to an N-oxide, altering electronic properties.
Nucleophilic Substitution
The free amine participates in SN2 reactions post-deprotection:
Example :
-
Reaction with methyl bromide in the presence of K₂CO₃ yields quaternary ammonium salts, enhancing water solubility .
Structural Modifications of the Piperidine Ring
The piperidine scaffold itself can undergo functionalization:
Cyanation :
-
Treatment with KCN under phase-transfer conditions introduces a cyano group at the 4-position, enabling further diversification .
Ring Expansion :
-
Reaction with ethylene oxide under basic conditions forms a seven-membered azepane ring, altering conformational flexibility .
Stability and Degradation Pathways
Thermal Stability :
-
Decomposition occurs above 150°C, releasing tert-butyl alcohol and CO₂.
pH Sensitivity :
-
The Boc group is stable under basic conditions (pH > 8) but hydrolyzes rapidly in acidic media (pH < 3) .
This compound’s versatility in deprotection, coupling, and functionalization reactions underscores its utility in medicinal chemistry. Experimental protocols from peer-reviewed studies provide validated pathways for its application in drug discovery and biochemical tool development.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound often involves reactions with chiral building blocks, leading to various derivatives that can be utilized in drug development. For example, studies have demonstrated the synthesis of N-Boc-amino acid derivatives through nucleophilic substitution reactions involving Boc-protected piperidine derivatives, which yield compounds with significant biological activity .
Chiral Building Blocks
The compound serves as a precursor for synthesizing chiral amino acids and peptides. The incorporation of the piperidine moiety allows for the development of new chiral compounds that are crucial in medicinal chemistry. Research has shown that derivatives of this compound can be utilized to produce enantiomerically pure amino acids, which are essential for drug formulation .
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, this compound plays a critical role in the production of active pharmaceutical ingredients (APIs). Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of neurological disorders due to their ability to cross the blood-brain barrier .
Drug Development
The compound has been evaluated for its pharmacological properties, including its role in developing new drugs targeting various diseases. For instance, its derivatives have shown promise in preclinical studies for conditions such as anxiety and depression due to their interaction with neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism by which [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, commonly referred to as Boc-piperidine acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, biological activities, and applications in pharmaceutical research.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of 258.32 g/mol. The presence of the Boc group allows for selective reactions in synthetic pathways, making it a versatile intermediate in organic synthesis.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds, including those with β-amino acid moieties, exhibit significant antiviral properties. For instance, studies have shown that certain heterocyclic derivatives containing the β-amino acid structure demonstrate antiviral activity against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV-1) . The introduction of ester groups in these compounds has been linked to enhanced activity against viral infections.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A study highlighted that piperidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The structural modifications, such as the incorporation of the Boc group, play a crucial role in enhancing their efficacy against bacterial strains .
Anticancer Potential
Preliminary investigations into the anticancer properties of Boc-piperidine derivatives have shown promising results. Compounds derived from this structure have demonstrated antiproliferative effects on various cancer cell lines, including glioma cells. The mechanism of action appears to involve the inhibition of cellular proliferation pathways .
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various piperidine derivatives, it was found that compounds with the Boc-piperidine structure exhibited higher protective activities against viral infections compared to their unmodified counterparts. The study utilized Vero cells infected with HSV-1 to evaluate the therapeutic index of these compounds .
Study 2: Antimicrobial Screening
A comprehensive screening of Boc-piperidine derivatives against a panel of bacterial strains revealed significant antibacterial activity. The results indicated that modifications to the piperidine structure could enhance antimicrobial properties, suggesting potential applications in developing new antibiotics .
Synthetic Routes and Applications
The synthesis of this compound typically involves protecting the amino group on piperidine using di-tert-butyl dicarbonate (Boc2O) followed by esterification with acetic acid derivatives. This synthetic versatility allows for the development of complex molecules used in drug discovery.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Boc-4-amino-piperidine | Structure | Antiviral, Antibacterial |
| 4-Amino-1-Boc-piperidine-4-carboxylic acid | Structure | Anticancer |
| Ethyl 4-(Boc-amino)piperidine-4-carboxylate | Structure | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction efficiency be optimized?
- Methodology : Start with Boc-protected piperidine derivatives (e.g., 1-Boc-4-piperidone) as precursors. Introduce the ethyl-amino group via reductive amination using ethylamine and a reducing agent like NaBH3CN. Subsequent alkylation with bromoacetic acid or its ester derivative under basic conditions (e.g., K2CO3 in DMF) yields the target compound. Optimize reaction efficiency by monitoring pH, temperature (typically 25–50°C), and stoichiometry via TLC or HPLC .
- Key Considerations : Use anhydrous conditions to prevent Boc-group cleavage. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Quantify via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm. Compare retention times against known standards .
- Structural Confirmation : Use 1H/13C NMR to verify piperidine ring protons (δ 1.4–3.5 ppm), Boc-group tert-butyl signals (δ 1.4 ppm), and acetic acid protons (δ 3.6–4.2 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in ESI+ mode .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor degradation via HPLC and FTIR. Store the compound in airtight containers at –20°C with desiccants to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar piperidine-Boc derivatives?
- Methodology : Cross-validate using complementary techniques:
- NMR Ambiguities : Compare 2D experiments (COSY, HSQC) to distinguish overlapping piperidine ring signals .
- Mass Spectrometry : Use MS/MS fragmentation to differentiate isomers (e.g., Boc-group positional variants) .
- Case Study : If a reported molecular weight deviates, verify via elemental analysis or isotopic pattern matching .
Q. What strategies are effective for incorporating this compound into peptide or polymer conjugates without Boc-group cleavage?
- Methodology :
- Selective Activation : Protect the acetic acid moiety as a tert-butyl ester during conjugation. Use carbodiimide coupling (EDC/HOBt) at pH 6–7 to link the piperidine amine to carboxylate groups on peptides .
- Stability Testing : Monitor Boc retention via FTIR (absence of ~1700 cm⁻¹ carbonyl loss) after conjugation .
Q. How do steric effects from the tert-butoxycarbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected analogs in SN2 reactions (e.g., with methyl iodide). Use DFT calculations to model steric hindrance around the piperidine nitrogen .
- Experimental Data : The Boc group reduces nucleophilicity by ~40% in piperidine derivatives, requiring elevated temperatures (50–80°C) for efficient alkylation .
Q. What analytical approaches can identify and quantify degradation products under acidic/basic conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
